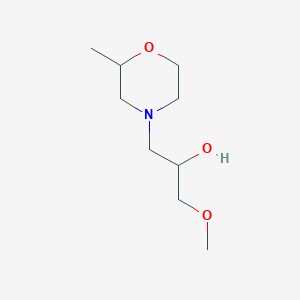

1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol

Description

1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol is a secondary alcohol featuring a methoxy group at position 1, a 2-methylmorpholine moiety at position 3, and a hydroxyl group at position 2 of the propan-2-ol backbone. This compound is structurally characterized by its morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, with a methyl substituent at the 2-position of the morpholine ring. For instance, morpholine derivatives are often employed to enhance solubility or modulate pharmacokinetic properties in drug design .

Properties

IUPAC Name |

1-methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-8-5-10(3-4-13-8)6-9(11)7-12-2/h8-9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGAAQNHHGZEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)CC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol involves several steps. One common method includes the reaction of 2-methylmorpholine with an appropriate alkylating agent, followed by methoxylation . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

Biology: The compound is employed in the study of biological systems and as a building block for the synthesis of biologically active molecules.

Medicine: It is used in pharmaceutical research for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways .

Comparison with Similar Compounds

1-Methoxy-3-(morpholin-4-yl)propan-2-ol

This analog lacks the 2-methyl group on the morpholine ring. Comparative studies on similar morpholine derivatives suggest that methyl groups on the morpholine ring improve lipophilicity, which may enhance blood-brain barrier penetration in CNS-targeting drugs .

1-Amino-3-(2-methylmorpholin-4-yl)propan-2-ol

Replacing the methoxy group with an amino group introduces a primary amine, significantly altering the compound’s polarity and reactivity. The amino group enables participation in hydrogen bonding and salt formation, making this derivative more suitable for ion-exchange chromatography or as a precursor in peptide coupling reactions .

Heterocyclic Substitutions

1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol

Substituting the morpholine ring with a nitroimidazole group introduces nitro functionality, which is redox-active and commonly exploited in antimicrobial and antiparasitic agents (e.g., metronidazole).

1-Methoxy-3-(3-nitro-1,2,4-triazol-1-yl)propan-2-ol

The nitro-triazole group enhances electron-deficient character, making this compound a candidate for energetic materials or agrochemicals. The triazole ring’s planar structure may also facilitate π-π stacking interactions in molecular recognition systems, unlike the non-aromatic morpholine ring .

Pharmaceutical Impurities and Metabolites

Impurity A (EP): (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

This impurity, related to beta-blockers like Metoprolol, shares the propan-2-ol backbone but incorporates a phenoxy group and ethylamino substituent. Such structural variations are critical in regulatory contexts, as even minor changes can drastically alter toxicity or efficacy profiles .

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol

A piperazine-containing analog with a naphthyloxy group, this compound (marketed as Avishot) demonstrates the importance of aromatic substituents in α/β-adrenergic receptor modulation. The morpholine derivative’s lack of aromaticity may limit similar receptor interactions .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| 1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol | C9H19NO3 | 201.26 (calc.) | Methoxy, morpholine, hydroxyl | Pharmaceutical intermediate |

| 1-Methoxy-3-(morpholin-4-yl)propan-2-ol | C8H17NO3 | 187.23 (calc.) | Methoxy, morpholine, hydroxyl | Solubility enhancer |

| 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | C7H12N4O4 | 228.20 (calc.) | Nitroimidazole, methoxy | Antimicrobial agent |

Biological Activity

1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol, with the molecular formula , is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol features a morpholine ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

- Molecular Formula :

- SMILES : CC1CN(CCO1)CC(COC)O

- InChIKey : DQGAAQNHHGZEDK-UHFFFAOYSA-N

The biological activity of 1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The morpholine moiety may facilitate binding to targets involved in neurotransmission and inflammation.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol exhibit antimicrobial activity. For instance, ionic liquids derived from morpholine structures have shown varying degrees of toxicity against bacteria such as E. coli and Pseudomonas putida, suggesting potential applications in antimicrobial formulations .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of compounds with similar structures. In vitro studies on microglial cells demonstrated that certain derivatives can inhibit pro-inflammatory cytokine production, suggesting a potential role in neuroinflammation management . This aligns with findings that indicate the compound's ability to penetrate the blood-brain barrier, enhancing its therapeutic potential in neurological disorders.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines. For example, studies involving mouse microglial N9 cells revealed that certain morpholine derivatives can modulate cell viability and reduce oxidative stress markers . These findings are crucial for understanding the safety profile and therapeutic window of 1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol.

Research Findings and Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.